molecular formula C12H14N2O4S B15254804 (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid

(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid

Cat. No.: B15254804
M. Wt: 282.32 g/mol
InChI Key: SFZLNKSTEANLGU-JTQLQIEISA-N
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Description

(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid is a complex organic compound with a unique structure that includes a benzothiazole ring and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the coupling of benzothiazole derivatives with amino acids under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzothiazoles

Scientific Research Applications

(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and amino acid conjugates. Examples are:

  • (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid
  • (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-ethylbutanoic acid

Uniqueness

What sets (2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid apart is its specific combination of a benzothiazole ring with a methylbutanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-methylbutanoic acid

InChI

InChI=1S/C12H14N2O4S/c1-7(2)10(12(15)16)13-11-8-5-3-4-6-9(8)19(17,18)14-11/h3-7,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1

InChI Key

SFZLNKSTEANLGU-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1

Canonical SMILES

CC(C)C(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1

Origin of Product

United States

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